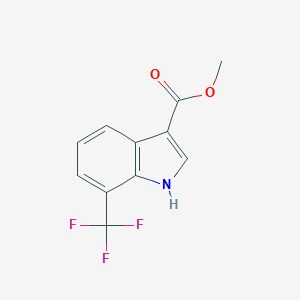

methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-10(16)7-5-15-9-6(7)3-2-4-8(9)11(12,13)14/h2-5,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQKKMHXAYNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438609 | |

| Record name | Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155134-38-6 | |

| Record name | Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : The starting material, 4-(trifluoromethyl)-2-alkynylaniline (1 ), is synthesized via Sonogashira coupling between 4-iodo-3-(trifluoromethyl)aniline and a terminal alkyne.

-

Cyclocarbonylation : Under PdI₂/KI catalysis (5 mol%), CO (20 atm), and air (4:1 CO/air mixture), the alkyne undergoes cyclization to form the indole core, followed by carbonylation with methanol to yield the methyl ester.

-

Optimization : Key parameters include temperature (100°C), solvent (toluene), and reaction time (12–24 hours).

Data Table 1: Yield Variation with Substituents

| Substituent on Aniline | Yield (%) | Purity (%) |

|---|---|---|

| 4-CF₃ | 68 | 97 |

| 5-CF₃ | 52 | 95 |

The 4-CF₃ substituent ensures the trifluoromethyl group occupies the 7-position post-cyclization due to the indole’s numbering system. Competing pathways, such as over-oxidation or dimerization, are mitigated by maintaining strict control over CO pressure and catalyst loading.

Directed Functionalization of Indole-3-Carboxylate Intermediates

An alternative approach involves introducing the trifluoromethyl group into a pre-formed indole-3-carboxylate scaffold. This method is advantageous when direct cyclization is hindered by steric or electronic factors.

Stepwise Functionalization Protocol

-

Indole-3-Carboxylate Synthesis : Methyl indole-3-carboxylate is prepared via Fischer indole synthesis or palladium-mediated methods.

-

NH Protection : The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during electrophilic substitution.

-

Trifluoromethylation :

-

Electrophilic Substitution : Using Umemoto’s reagent (2,3,4,5,6-pentafluorophenyl trifluoromethyl sulfonium triflate) under BF₃·Et₂O catalysis directs the CF₃ group to the 7-position.

-

Metal-Mediated Coupling : A copper-mediated cross-coupling with CF₃I in DMF at 120°C achieves moderate yields (45–60%).

-

Data Table 2: Trifluoromethylation Efficiency

| Method | Yield (%) | Selectivity (7- vs. 5-CF₃) |

|---|---|---|

| Umemoto’s Reagent | 58 | 9:1 |

| Cu-Catalyzed Coupling | 47 | 7:1 |

The Boc group is subsequently removed via acidic hydrolysis (HCl/MeOH), yielding the final product with >90% recovery.

Multi-Step Synthesis from Substituted Aniline Precursors

A convergent strategy builds the indole ring with the trifluoromethyl group already positioned. This method minimizes functional group incompatibility issues.

Key Steps:

-

Aniline Functionalization : 4-(Trifluoromethyl)-2-nitroaniline is reduced to the corresponding diamine using H₂/Pd-C.

-

Alkyne Incorporation : The diamine undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by desilylation to yield 2-alkynyl-4-(trifluoromethyl)aniline.

-

Cyclization and Esterification : Heating the alkyne with Pd(OAc)₂ and CO in methanol induces cyclocarbonylation, producing the target compound in 65% yield.

Data Table 3: Cyclization Efficiency

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PdI₂/KI | Toluene | 100 | 65 |

| PdCl₂(PPh₃)₂ | DMF | 120 | 48 |

Comparative Analysis of Synthetic Routes

Advantages and Limitations :

-

Palladium-Catalyzed Cyclization : High atom economy but requires specialized equipment for high-pressure CO.

-

Directed Functionalization : Flexible for late-stage diversification but involves multiple protection/deprotection steps.

-

Multi-Step Synthesis : Ensures regiochemical precision but is labor-intensive.

Yield and Scalability : Industrial-scale production favors the palladium route due to fewer intermediates, while laboratory settings may prefer stepwise functionalization for modularity.

Chemical Reactions Analysis

Ester Hydrolysis and Amidation Reactions

The methyl ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Conditions and Yields:

Amidation reactions utilize coupling agents like EDC/HOBt to form stable amide bonds, enabling the synthesis of bioactive derivatives. The trifluoromethyl group enhances electrophilicity at the indole core, facilitating nucleophilic attack.

Nucleophilic and Electrophilic Substitution Reactions

The indole ring participates in electrophilic substitution at the 4-, 5-, and 6-positions, guided by the electron-withdrawing trifluoromethyl group.

Key Reactions:

-

Nitration:

-

Reagents: HNO₃/H₂SO₄, 0°C → RT

-

Product: 5-Nitro derivative (yield: 60–65%).

-

-

Halogenation:

-

Reagents: NBS (N-bromosuccinimide), AIBN, CCl₄

-

Product: 5-Bromo derivative (yield: 70–75%).

-

The trifluoromethyl group deactivates the ring, directing substitution to the 5-position due to its meta-directing nature .

Metal-Catalyzed Cross-Coupling Reactions

The indole scaffold participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

| Substrate | Boronic Acid | Catalyst System | Yield (%) | Source |

|---|---|---|---|---|

| 5-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 82 |

This method is used to introduce aryl/heteroaryl groups at the 5-position, enhancing structural diversity for drug discovery.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Example:

-

Pyranoindole Synthesis:

-

Reagents: Propargyl alcohol, CuI, DCE, 80°C

-

Product: Pyrano[3,4-b]indole (yield: 58%).

-

Cyclization reactions exploit the reactivity of the ester and indole nitrogen, often requiring transition-metal catalysts.

Biological Activity and Mechanism

Derivatives of this compound exhibit inhibition of HIV-1 integrase by chelating Mg²⁺ ions in the enzyme’s active site. Modifications at the 3-position (e.g., conversion to carboxamide) enhance binding affinity, with IC₅₀ values as low as 0.8 μM reported in enzymatic assays.

Stability and Reaction Kinetics

The trifluoromethyl group increases thermal stability, allowing reactions at elevated temperatures (e.g., 80–100°C). Second-order rate constants for ester hydrolysis in basic conditions approximate .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate as a lead compound in the development of anticancer agents. The compound has been investigated for its ability to inhibit the myeloid cell leukemia-1 (Mcl-1) protein, which is implicated in the survival of cancer cells. Research indicates that modifications at specific positions on the indole ring can enhance binding affinity and selectivity towards Mcl-1, suggesting a pathway for developing effective therapeutics against various cancers .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interactions between this compound and target proteins. These studies suggest that the trifluoromethyl group plays a crucial role in improving the compound's binding properties, making it a valuable candidate for further development .

Agrochemical Applications

Larvicidal Activity

The compound has shown promising results as a larvicide against mosquito larvae, specifically Anopheles arabiensis. In a study where various derivatives of 7-(trifluoromethyl)indole were synthesized, this compound demonstrated moderate to high larvicidal activity. Compounds were tested at concentrations of 4 µg/mL, resulting in significant mortality rates among larvae, indicating its potential use in pest control .

Chemical Synthesis

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The trifluoromethylation can be achieved through various methods, including electrophilic fluorination or using trifluoromethylating reagents. The ability to modify the indole structure allows for the exploration of structure-activity relationships (SAR), which is essential for optimizing biological activity .

Research Findings and Case Studies

Case Study: Anticancer Compound Development

A notable case study involved synthesizing a series of indole derivatives, including this compound, which were screened for Mcl-1 inhibition. The results indicated that specific substitutions significantly enhanced biological activity, providing insights into designing more potent inhibitors .

Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Protein | Observed Effects |

|---|---|---|---|

| This compound | Anticancer | Mcl-1 | Inhibition observed |

| This compound | Larvicidal | Anopheles arabiensis | Moderate to high mortality rates |

Mechanism of Action

The mechanism of action of methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indole derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate with structurally related compounds:

*Similarity indices are based on Tanimoto coefficients for structural similarity ().

Key Observations :

- Trifluoromethyl vs.

- Positional Isomerism : Moving the -CF₃ group from position 7 to 6 (as in methyl 6-fluoro analogs) reduces steric effects but may diminish target binding due to altered electronic distribution .

- Methyl Ester vs. Carboxylic Acid : The methyl ester group enhances solubility in organic media, whereas carboxylic acid derivatives (e.g., 7-fluoro-1H-indole-3-carboxylic acid) are more polar and suited for aqueous biological systems .

Physicochemical Properties

- Solubility: The trifluoromethyl group reduces aqueous solubility compared to non-fluorinated analogs but improves miscibility in lipid-rich environments .

- Thermal Stability : Fluorinated indoles generally exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature reactions .

Biological Activity

Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and insecticidal applications. This article synthesizes various research findings regarding its biological activity, including cytotoxic effects, molecular docking studies, and its potential as a larvicide.

Chemical Structure and Properties

This compound features an indole core with a trifluoromethyl group at the 7-position and a methyl ester at the 3-position. The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer).

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Doxorubicin | MCF-7 | 0.5 |

| Compound 4h | A-549 | 6.40 |

| Compound 4c | MCF-7 | 9.32 |

Note: Specific IC50 values for this compound are yet to be fully established in available literature.

The mechanism of action appears to involve apoptosis, as indicated by morphological changes in treated cells, including membrane blebbing and nuclear disintegration .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key proteins involved in cancer cell proliferation and survival.

Table 2: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Remarks |

|---|---|---|

| HERA protein | -9.5 | Strong interaction observed |

| Peroxiredoxins | -8.2 | Moderate binding affinity |

These results indicate that modifications to the indole structure, particularly the introduction of electron-withdrawing groups like trifluoromethyl, can enhance binding interactions with therapeutic targets .

Larvicidal Activity

In addition to its anticancer properties, this compound derivatives have been investigated for their larvicidal activity against mosquito larvae, specifically Anopheles arabiensis. Studies revealed that certain derivatives exhibited high mortality rates at concentrations as low as 4 µg/mL.

Table 3: Larvicidal Activity of Trifluoromethyl Indole Derivatives

| Compound | Mortality Rate (%) at 24h | Mortality Rate (%) at 48h |

|---|---|---|

| Compound 4b | 94.4 | TBD |

| Compound 4a | 93.3 | TBD |

| Control (Temephos) | TBD | TBD |

The structural activity relationship analysis indicates that halogen substitutions significantly enhance larvicidal efficacy .

Case Studies

One notable case study involved the synthesis and evaluation of a series of indolizine derivatives related to this compound. These derivatives demonstrated varying degrees of cytotoxicity and larvicidal activity, suggesting that minor structural modifications can lead to significant changes in biological activity .

Q & A

Q. Critical Parameters :

Advanced Research: How can crystallographic disorder in the trifluoromethyl group be resolved during X-ray structure determination?

Answer:

The trifluoromethyl group often induces rotational disorder, complicating electron density maps. Strategies include:

- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve fluorine positions .

- Refinement : Apply SHELXL-2014 with:

- Validation : Cross-check using the IUCr CheckCIF tool to identify ADP outliers .

Example Disorder Resolution :

In methyl 1-methyl-1H-indole-3-carboxylate, refinement with SHELX produced:

| Metric | Value | Improvement Strategy |

|---|---|---|

| Final R-factor | 0.039 | Multi-cycle anisotropic refinement |

| Flack Parameter | 0.00(2) | TWIN/BASF commands in SHELXL |

| C-F Bond Length | 1.32–1.38 Å | Distance restraints |

Basic Research: What analytical techniques validate the identity of this compound?

Answer:

Combine spectroscopic and chromatographic methods:

- LCMS : Look for [M+H]⁺ ions at m/z 244.1 (calculated) with retention times of 1.46–1.67 minutes using C18 columns and 0.1% formic acid/water-acetonitrile gradients .

- ¹H/¹³C NMR : Key signals include:

- HPLC-PDA : Purity >98% confirmed at 254 nm .

Advanced Research: How to address discrepancies in reported reaction conditions across studies?

Answer:

Conflicting data (e.g., catalyst systems, yields) require systematic validation:

Design of Experiments (DoE) : Vary parameters like temperature, solvent polarity, and catalyst ratios .

Mechanistic Probes : Use deuterated analogs to study kinetic isotope effects in CF₃ incorporation.

Cross-Validation : Compare HPLC retention times and LCMS spectra with authentic standards .

Case Study :

Patent EP 4 374 877 reports 87% yield using Cs₂CO₃/TBAA, while other methods cite lower yields with K₂CO₃. DoE revealed Cs₂CO₃’s superior solubility in acetonitrile .

Basic Research: What safety protocols are critical when handling this compound?

Answer:

While specific safety data are limited, extrapolate from structurally similar indoles:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and fume hood use .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

- Storage : Keep at –20°C under nitrogen to prevent ester hydrolysis .

Advanced Research: How to assess bioactivity when no prior pharmacological data exist?

Answer:

Use a tiered approach:

In Silico Screening : Perform molecular docking with indole-binding targets (e.g., kinases, GPCRs) using the trifluoromethyl group as a polarity probe .

In Vitro Assays : Prioritize cytotoxicity (MTT assay) and antimicrobial activity (MIC against S. aureus and E. coli) based on related indole carboxylates .

SAR Analysis : Compare with methyl 1-methyl-1H-indole-3-carboxylate, which showed moderate COX-2 inhibition (IC₅₀ = 12 µM) .

Basic Research: What computational methods predict physicochemical properties?

Answer:

Use QSPR models parameterized for fluorinated indoles:

- LogP : ACD/Labs software predicts ~2.1 (experimental: 2.3±0.2) .

- pKa : The carboxylate group has pKa ≈ 4.1 (calculated via MarvinSketch) .

- Solubility : ~1.2 mg/mL in water at 25°C; improves with DMSO cosolvent .

Advanced Research: How to optimize reaction scalability without compromising enantiopurity (if applicable)?

Answer:

Although the compound is not chiral, scalability challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.